N-(3-Formyl-5-hydroxyphenyl)acetamide
Description
N-(3-Formyl-5-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a formyl group (–CHO) at the meta position (C3) and a hydroxyl group (–OH) at the para position (C5). This compound’s structure combines polar functional groups (formyl and hydroxyl) with the lipophilic aromatic core, making it a versatile candidate for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-(3-formyl-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-7(5-11)3-9(13)4-8/h2-5,13H,1H3,(H,10,12) |
InChI Key |
LFWJHQHESQGRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)acetamide typically involves the formylation of a hydroxyphenyl acetamide precursor. One common method includes the reaction of 3-hydroxyacetophenone with formamide under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formylation process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Formyl-5-hydroxybenzoic acid.
Reduction: 3-Hydroxymethyl-5-hydroxyphenylacetamide.
Substitution: Various substituted phenylacetamides depending on the reagent used.
Scientific Research Applications
N-(3-Formyl-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can inhibit or activate various biological processes, leading to its observed antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Crystallographic and Solid-State Properties
Meta-substituents significantly influence crystal packing:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide and N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibit distinct crystal systems and hydrogen-bonding networks due to chloro and methyl groups, respectively. Electron-withdrawing groups reduce symmetry, while methyl groups enhance van der Waals interactions .
Pharmacological Target Specificity
Substituents dictate receptor binding:
- Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide ) act as FPR2 agonists due to their methoxybenzyl groups, which optimize steric and electronic interactions with the receptor .
Comparative Data Table
Key Research Findings
Polar vs. Non-Polar Groups: Hydroxyl and formyl groups enhance solubility and reactivity but may reduce membrane permeability compared to halogenated or alkylated analogs .
Synthetic Flexibility : The formyl group allows for further functionalization (e.g., condensation reactions), offering broader applicability than static substituents like trifluoromethyl .
Crystal Engineering : Strong hydrogen-bonding capacity could make this compound a candidate for co-crystallization studies, unlike sterically hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
